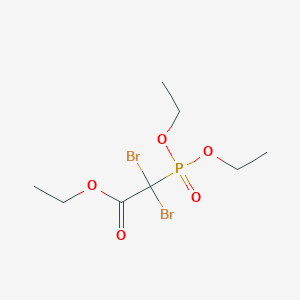

Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester

Description

The compound "Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester" (hypothetical IUPAC name) is a halogenated phosphonated ester. Such compounds are typically used in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions for olefination or as intermediates in nucleoside analog preparation .

Key structural analogs include:

Properties

IUPAC Name |

ethyl 2,2-dibromo-2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDOIGWQFLTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546969 | |

| Record name | Ethyl dibromo(diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28845-75-2 | |

| Record name | Ethyl dibromo(diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28845-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Triethyldibromophosphonoacetate, also known as ethyl 2,2-dibromo-2-diethoxyphosphoryl-acetate or Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester, is a complex compoundSimilar compounds, such as bisphosphonates, have been shown to primarily target osteoclasts, inhibiting bone resorption.

Mode of Action

It is known that similar compounds, like bisphosphonates, inhibit osteoclast-mediated bone resorption. They do this by binding to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption.

Biochemical Pathways

Similar compounds, such as bisphosphonates, are known to affect pathways related to bone resorption. They inhibit the mevalonate pathway, which is crucial for the prenylation of small GTPase signaling proteins necessary for osteoclast function.

Pharmacokinetics

They distribute quickly to bone surfaces or are eliminated in urine.

Biological Activity

Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester (CAS No. 28845-75-2) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of two bromine atoms and a phosphonyl group attached to an acetic acid moiety. Its structural characteristics contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that dibromo(diethoxyphosphinyl)-ethyl ester exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some derivatives showing promise in inhibiting cell proliferation.

The biological activity of acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced cell proliferation.

- Membrane Interaction : Its phosphonate group allows interaction with cell membranes, potentially disrupting membrane integrity or function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress within cells, leading to apoptosis.

Antimicrobial Activity

A study examining the antimicrobial properties of dibromo compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 11.29 |

Anticancer Activity

Research into the anticancer properties of related phosphonate compounds has shown promising results. For instance, derivatives of dibromo compounds have been tested against various cancer cell lines with varying degrees of success in inhibiting growth . The exact IC50 values and specific pathways affected remain under investigation.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester was tested against common pathogens in clinical isolates. The results indicated a robust antimicrobial effect at concentrations lower than those required for traditional antibiotics.

- Case Study on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares molecular parameters and substituents of structurally related compounds:

*Hypothetical mass calculated based on bromine addition to triethyl phosphonoacetate.

Key Research Findings

- Stereoselectivity : Dibromo esters (e.g., 2a in ) produce Z/E ratios of 2.3:1 in methylenecyclopropane synthesis, whereas dichloro analogs achieve 6.1:1, highlighting halogen-dependent steric effects .

- Thermal Stability : Phosphonated esters with diethoxy groups (CAS 867-13-0) decompose above 200°C, while trifluoroethoxy derivatives (CAS 54624-57-6) exhibit lower thermal stability due to fluorine’s electronegativity .

- Hydrolytic Sensitivity : Ethyl esters (e.g., CAS 867-13-0) resist hydrolysis under mild acidic conditions, unlike methyl esters (CAS 1596-84-5), which degrade rapidly .

Preparation Methods

Michaelis-Arbuzov Reaction: Phosphorylation of Bromoacetate Esters

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonates, including acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester. This method involves the nucleophilic substitution of a bromoacetate ester with triethyl phosphite. For instance, ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate reacts with triethyl phosphite under reflux conditions to yield the corresponding phosphonated product.

Reaction Scheme :

$$ \text{Ethyl 2-bromoacetate} + \text{P(OEt)}_3 \xrightarrow{\Delta} \text{Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester} + \text{EtBr} $$

Key parameters include:

- Temperature : Reflux (typically 120–150°C)

- Solvent : Neat conditions or inert solvents like toluene

- Yield : Up to 98% under optimized conditions

This method is favored for its simplicity and high atom economy, though purification may require distillation or column chromatography due to byproduct formation.

Bromination of Triethyl Phosphonoacetate

Triethyl phosphonoacetate (CAS 867-13-0) serves as a precursor for introducing dibromo groups at the α-position. Bromination occurs via electrophilic addition using bromine (Br₂) or hydrobromic acid (HBr) in the presence of a radical initiator.

Reaction Conditions :

- Reagents : Br₂ (2 equiv), dichloromethane, 0°C to room temperature

- Catalyst : Light or peroxides for radical initiation

- Workup : Quenching with aqueous NaHCO₃, extraction with ethyl acetate

The product is isolated as a colorless oil, with yields ranging from 70–85%. This method is advantageous for scalability but requires careful handling of bromine due to its toxicity and corrosivity.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction enables the formation of α,β-unsaturated phosphonates, which can be brominated to yield the target compound. Starting with diethyl phosphonoacetate, the HWE reaction with aldehydes generates enol ether intermediates, which undergo subsequent bromination.

Example Protocol :

- Olefination : Diethyl phosphonoacetate + aldehyde → α,β-unsaturated phosphonate

- Bromination : Addition of Br₂ in CCl₄ at −10°C

This two-step process achieves moderate yields (60–75%) but offers flexibility in introducing diverse substituents.

Visible-Light-Mediated Photocascade Reactions

Recent advances utilize visible-light photocatalysis to generate α-ketoradicals from vinyl bromides. For example, ortho-alkynylated α-bromocinnamates react with molecular oxygen under blue LED irradiation to form cyclized products, with acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester as a key intermediate.

Conditions :

- Catalyst : [Ru(bpy)₃]²⁺ (0.5 mol%)

- Light Source : 450 nm LEDs

- Solvent : Acetonitrile, room temperature

This method highlights the trend toward sustainable synthesis, avoiding high temperatures and hazardous reagents.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Michaelis-Arbuzov | Triethyl phosphite, EtBr | Reflux, 2–4 h | 85–98% | High yield, simple setup | Byproduct removal required |

| Bromination | Br₂, radical initiator | 0°C to RT, 12 h | 70–85% | Scalable | Toxic reagents, safety concerns |

| HWE Olefination | Aldehydes, Br₂ | −10°C, 2 h | 60–75% | Substituent diversity | Multi-step, moderate yields |

| Photocascade | [Ru(bpy)₃]²⁺, O₂ | RT, visible light | 50–65% | Eco-friendly, mild conditions | Low yield, specialized equipment |

Mechanistic Insights and Optimization

The Michaelis-Arbuzov reaction proceeds via a nucleophilic attack of the phosphite on the electrophilic carbon adjacent to the bromine, followed by bromide elimination. Bromination mechanisms vary: radical pathways dominate in the presence of initiators, while ionic mechanisms prevail in polar solvents.

Optimization Tips :

- Purity of Phosphite : Use freshly distilled triethyl phosphite to avoid side reactions.

- Bromination Control : Stoichiometric Br₂ prevents over-bromination.

- Catalyst Loading : 0.5–1 mol% suffices for photocatalysis to minimize costs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.